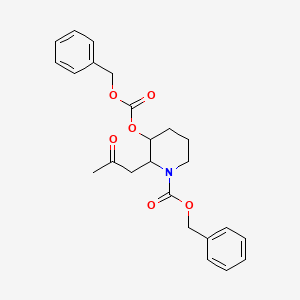

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of benzyloxycarbonyl derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with 2-(2-oxopropyl)piperidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The final product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxopropyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in enzyme studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Benzyl (2-oxopropyl)carbamate: Shares a similar oxopropyl group but lacks the piperidine ring.

4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Contains a pyridazinone ring instead of a piperidine ring.

Uniqueness

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring and a benzyloxycarbonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Biological Activity

Benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.

1. Synthesis

The synthesis of this compound typically involves several steps that utilize known organic synthesis techniques. The compound can be synthesized from benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate through various coupling reactions and deprotection steps, as outlined in the patent literature .

2.1 Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, molecular docking studies have shown that related compounds can inhibit the activity of EGFR tyrosine kinase, which is crucial in cancer cell proliferation . This suggests potential applications in cancer therapy, particularly for tumors with aberrant EGFR signaling.

2.2 Histone Deacetylase Inhibition

This compound has been evaluated for its histone deacetylase (HDAC) inhibitory activity. In vitro studies demonstrated that certain analogs exhibited potent HDAC inhibition, which is significant given the role of HDACs in cancer progression and other diseases .

2.3 Osteoblast Differentiation

Another area of interest is the compound's effect on osteoblast differentiation. Related compounds have been shown to stimulate BMP-2 production and promote osteoblast differentiation, leading to increased bone formation in animal models . This suggests a potential therapeutic application in bone regeneration and repair.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of derivatives similar to this compound, compounds were tested against various cancer cell lines including HT29 (colon cancer) and DU145 (prostate cancer). The results indicated a dose-dependent reduction in cell viability, with some compounds achieving IC50 values comparable to established chemotherapeutics .

Case Study 2: HDAC Inhibition

A series of experiments were conducted to evaluate the HDAC inhibitory activity of synthesized derivatives. Compounds were tested using an enzyme-linked immunosorbent assay (ELISA) to quantify histone acetylation levels post-treatment. Results demonstrated a significant increase in acetylated histones, confirming the compounds' efficacy as HDAC inhibitors .

4. Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Properties

Molecular Formula |

C24H27NO6 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

benzyl 2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate |

InChI |

InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3 |

InChI Key |

LFKLNTHVFMHRLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.